molecular formula C8H7F3N2O B571619 N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide CAS No. 1291487-27-8

N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide

Cat. No.: B571619
CAS No.: 1291487-27-8
M. Wt: 204.152
InChI Key: ZFTVTHHBFDMMTO-UHFFFAOYSA-N
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Description

N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide is a compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetamide group

Scientific Research Applications

N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide typically involves the reaction of 6-(trifluoromethyl)pyridine with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalytic systems and automated reactors can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methylpyridin-2-yl)acetamide
  • N-(6-Chloropyridin-2-yl)acetamide
  • N-(6-Fluoropyridin-2-yl)acetamide

Uniqueness

N-(6-(Trifluoromethyl)pyridin-2-yl)acetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[6-(trifluoromethyl)pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c1-5(14)12-7-4-2-3-6(13-7)8(9,10)11/h2-4H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTVTHHBFDMMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716547
Record name N-[6-(Trifluoromethyl)pyridin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-27-8
Record name N-[6-(Trifluoromethyl)pyridin-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90716547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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